5-Bromo-6-chloropicolinamide
Overview
Description
Scientific Research Applications
Anti-infective Properties and Receptor Binding
5-Bromo-6-chloropicolinamide demonstrates significant potential in anti-infective applications. A study on compounds derived from the Jamaican sponge Smenospongia aurea, including derivatives of this compound, highlighted their antimalarial and antimycobacterial activity. Additionally, these compounds showed activity against the Plasmodium enzyme plasmepsin II and displayed affinity for human serotonin 5-HT(2) receptor subtypes, indicating their relevance in neurochemical research (Hu et al., 2002).
Environmental Impact Studies
Research has been conducted to understand the environmental impact of substances related to this compound. For instance, a study examined the effect of bromide ion on haloacetic acid species resulting from the chlorination and chloramination of waters containing aquatic humic substances. This is relevant for understanding the environmental fate of halogenated compounds like this compound (Cowman & Singer, 1996).
Electrocatalytic Synthesis
There's significant interest in the electrocatalytic synthesis of compounds related to this compound. A study explored the electrosynthesis of 6-aminonicotinic acid by reducing related halides in the presence of CO2, which is a key area in the field of green chemistry and sustainable synthesis methods (Gennaro et al., 2004).
Herbicide Development
The development of herbicides is another significant application. Studies have investigated the efficacy of compounds similar to this compound, such as 5-bromo-3-sec-butyl-6-methyluracil (bromacil), in controlling various plant species. This research provides insights into the potential agricultural applications of this compound and related compounds (Bovey et al., 1969).
Properties
IUPAC Name |
5-bromo-6-chloropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOMURDKCOWQND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.